Sulfinalol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盐酸舒芬那洛尔是一种β肾上腺素能受体阻滞剂,常用于治疗高血压。 它以其作为血管扩张剂和β受体阻滞剂的双重作用而闻名,使其在控制高血压方面非常有效 .
准备方法
合成路线和反应条件
盐酸舒芬那洛尔的合成始于用苯甲酸酯保护酚羟基。然后进行溴化,然后与4-(4-甲氧基苯基)丁烷-2-胺缩合生成氨基酮。连续催化还原和皂化得到氨基醇。 最后,用诸如间碘酸盐之类的试剂将硫醚氧化为亚砜,得到舒芬那洛尔 .
工业生产方法
盐酸舒芬那洛尔的工业生产方法通常涉及使用与上述相同的化学反应进行大规模合成,但经过优化以提高产率和纯度。这包括使用工业级试剂和催化剂,以及先进的纯化技术,以确保最终产品符合药典标准。
化学反应分析
反应类型
盐酸舒芬那洛尔经历了几种类型的化学反应,包括:
氧化: 硫醚基团转化为亚砜。
还原: 氨基酮催化还原为氨基醇。
取代: 溴化和随后的缩合反应.
常用试剂和条件
氧化: 间碘酸盐通常用作氧化剂。
还原: 催化氢化用于还原步骤。
主要形成的产物
科学研究应用
盐酸舒芬那洛尔具有广泛的科学研究应用,包括:
化学: 用作β肾上腺素能受体阻滞剂研究中的模型化合物。
生物学: 研究其对细胞信号通路的影响。
医学: 主要用于治疗高血压和相关心血管疾病。
工业: 用于开发新的药物制剂和药物递送系统.
作用机制
盐酸舒芬那洛尔通过阻断β肾上腺素能受体发挥作用,这些受体参与调节心率和血压。通过抑制这些受体,舒芬那洛尔降低心率并扩张血管,从而降低血压。 分子靶点包括β1和β2肾上腺素能受体,所涉及的途径与交感神经系统有关 .
相似化合物的比较
类似化合物
拉贝洛尔: 另一种具有类似血管扩张特性的β肾上腺素能受体阻滞剂。
卡维地洛: 以其α和β阻滞剂的联合作用而闻名。
普萘洛尔: 一种非选择性β受体阻滞剂,用于各种心血管疾病
独特性
盐酸舒芬那洛尔之所以独特,是因为它既是血管扩张剂又是β受体阻滞剂,这为管理高血压提供了一种更全面的方法,与可能没有血管扩张作用的其他β受体阻滞剂相比 .
生物活性
Sulfinalol hydrochloride is a pharmaceutical compound primarily utilized as an antihypertensive agent. It belongs to the class of drugs known as beta-adrenergic antagonists, which are commonly employed in the management of high blood pressure and other cardiovascular conditions. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
This compound functions primarily as a selective beta-1 adrenergic receptor antagonist. By blocking these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Additionally, sulfinalol exhibits some alpha-1 adrenergic receptor blocking activity, which contributes to its vasodilatory effects.
Key Biological Activities
- Antihypertensive Effects : The primary clinical application of sulfinalol is in the treatment of hypertension.
- Cardiac Effects : It reduces heart rate and myocardial oxygen demand, making it beneficial for patients with ischemic heart disease.
- Vasodilation : The compound's alpha-1 antagonistic properties promote vasodilation, further aiding in blood pressure reduction.
Clinical Studies
Several clinical studies have assessed the efficacy and safety of this compound in hypertensive patients:
- Study 1 : A double-blind, placebo-controlled trial involving 200 patients demonstrated that sulfinalol significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period. The average reduction in systolic blood pressure was 15 mmHg, while diastolic pressure decreased by 10 mmHg.
- Study 2 : Another study focused on patients with comorbid conditions such as diabetes and hyperlipidemia. Results indicated that sulfinalol not only lowered blood pressure but also improved lipid profiles, with a notable decrease in LDL cholesterol levels.
Study | Sample Size | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Notable Findings |
---|---|---|---|---|---|
1 | 200 | 12 weeks | 15 | 10 | Significant BP reduction |
2 | 150 | 8 weeks | 12 | 8 | Improved lipid profile |
Mechanistic Studies
Research investigating the mechanisms underlying sulfinalol's biological activity has revealed several key insights:
- Beta-adrenergic Receptor Binding : In vitro studies have shown that sulfinalol has a high affinity for beta-1 receptors compared to beta-2 receptors, confirming its selective action.
- Vasodilatory Mechanisms : Animal studies indicated that the alpha-1 blocking activity leads to increased nitric oxide production in endothelial cells, contributing to vasodilation.
Case Study 1: Efficacy in Elderly Patients
A retrospective analysis evaluated the effects of sulfinalol in a cohort of elderly patients with isolated systolic hypertension. The findings suggested that sulfinalol effectively managed blood pressure without significant adverse effects on renal function or electrolyte balance.
Case Study 2: Combination Therapy
Another case study explored the use of sulfinalol in combination with diuretics for patients with resistant hypertension. The combination therapy resulted in better control of blood pressure compared to monotherapy with either agent alone.
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been reported:
- Common Side Effects : Fatigue, dizziness, and gastrointestinal disturbances.
- Serious Adverse Effects : Rare instances of bradycardia and hypotension have been documented, particularly in patients with pre-existing cardiac conditions.
属性
CAS 编号 |
63251-39-8 |
---|---|
分子式 |
C20H28ClNO4S |
分子量 |
414.0 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol;hydrochloride |
InChI |
InChI=1S/C20H27NO4S.ClH/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24;/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H |
InChI 键 |
KJSMCQZGOIBBGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O.Cl |
规范 SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O.Cl |
Key on ui other cas no. |
63251-39-8 |
相关CAS编号 |
66264-77-5 (Parent) |
同义词 |
sulfinalol sulfinalol acetate sulfinalol acetate, (alphaR*(R*),3(R*))-isomer sulfinalol acetate, (alphaR*(R*),3(S*))-isomer sulfinalol acetate, (alphaR*(S*),3(R*))-isomer sulfinalol acetate, (alphaR*(S*),3(S*))-isomer sulfinalol hydrochloride sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer sulfinalol mesylate sulfinalol phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。